molecular formula C11H13BrClNO B6223458 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride CAS No. 2763777-58-6

6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride

Cat. No.: B6223458
CAS No.: 2763777-58-6
M. Wt: 290.6
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Description

6-bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride is a chemical compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride typically involves multiple steps. One common route starts with the bromination of a benzopyran derivative, followed by cyclopropanation and subsequent amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality material in research and development.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: Used to modify the oxidation state of the compound, often to increase stability.

    Substitution: Commonly involves replacing the bromine atom with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique properties that can be further explored for specific applications.

Scientific Research Applications

6-bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride
  • 6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane] hydrochloride

Uniqueness

What sets 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride apart is its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity and stability.

Properties

CAS No.

2763777-58-6

Molecular Formula

C11H13BrClNO

Molecular Weight

290.6

Purity

95

Origin of Product

United States

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